1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol
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Overview
Description
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is a deuterated form of a triacylglycerol that contains palmitic acid at the sn-1, sn-2, and sn-3 positions. It is often used as an internal standard for the quantification of 1,2,3-tripalmitoyl-rac-glycerol by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in lipid research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol involves its interaction with lipid metabolic pathways. It inhibits glucose-stimulated insulin secretion and reduces the viability of certain cell types in a concentration-dependent manner . The compound’s molecular targets include enzymes involved in lipid metabolism and signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: A diacylglycerol with palmitic acid at the sn-1 and sn-2 positions.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with palmitic acid at the sn-1 and sn-2 positions.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-phosphocholine: A deuterated phosphatidylcholine with palmitic acid at the sn-1 position.
Uniqueness
1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry applications. Its specific incorporation of deuterium atoms allows for precise quantification and analysis of lipid species in complex biological samples .
Properties
Molecular Formula |
C51H98O6 |
---|---|
Molecular Weight |
816.4 g/mol |
IUPAC Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1 |
InChI Key |
PVNIQBQSYATKKL-NXQILUQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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